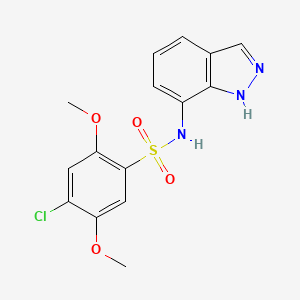
(4-(Dimethylamino)phenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-(Dimethylamino)phenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C13H18N2O . It has an average mass of 218.295 Da and a monoisotopic mass of 218.141907 Da .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, ground state absorption spectra and fluorescence emission spectra can be used to study the intramolecular charge transfer characteristics .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 382.1±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 63.1±3.0 kJ/mol, a flash point of 170.7±15.5 °C, and an index of refraction of 1.593 .Wirkmechanismus
The mechanism of action of (4-(Dimethylamino)phenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone is not fully understood. However, it has been found to interact with GPCRs and modulate their activity. This compound has also been found to inhibit the activity of some enzymes, which may contribute to its biological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can modulate the activity of GPCRs and inhibit the activity of some enzymes. In vivo studies have shown that this compound can affect behavior and neurotransmitter levels in animals. However, the exact physiological effects of this compound are not well understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (4-(Dimethylamino)phenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone is its high potency as a ligand for some GPCRs. This makes it a valuable tool for studying these proteins. However, this compound also has limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into consideration when using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of (4-(Dimethylamino)phenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone. One direction is to investigate its potential as a therapeutic agent. This compound has been found to have some biological effects that may be useful in treating certain diseases. Another direction is to study the structure-activity relationship of this compound and develop more potent analogs. Finally, the use of this compound in the study of GPCRs and other membrane proteins is an area that requires further investigation.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained interest in the scientific community due to its potential applications in research. This compound has unique properties that make it a valuable tool in various scientific fields, including biochemistry and pharmacology. Its high potency as a ligand for some GPCRs makes it a valuable tool for studying these proteins. However, its limitations must be taken into consideration when using this compound in lab experiments. Further investigation is required to fully understand the mechanism of action and physiological effects of this compound.
Synthesemethoden
The synthesis of (4-(Dimethylamino)phenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone involves the reaction of 4-(Dimethylamino)benzaldehyde and 3-(thiophen-2-yl)pyrrolidine-1-carboxylic acid, followed by reduction with sodium borohydride. The resulting product is purified through column chromatography to obtain this compound.
Wissenschaftliche Forschungsanwendungen
(4-(Dimethylamino)phenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone has been used in various scientific research applications. One of the primary uses of this compound is in the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a crucial role in signal transduction. This compound has been found to be a potent ligand for some GPCRs, making it a valuable tool in the study of these proteins.
Eigenschaften
IUPAC Name |
[4-(dimethylamino)phenyl]-(3-thiophen-2-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-18(2)15-7-5-13(6-8-15)17(20)19-10-9-14(12-19)16-4-3-11-21-16/h3-8,11,14H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCPSBWVTNGVQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-difluorophenyl)-7-methoxychromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2912955.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2912956.png)

![2-Methoxy-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyridine](/img/structure/B2912958.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetate](/img/structure/B2912962.png)





![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-cyclopentylbenzamide](/img/structure/B2912970.png)

